Iodotrimethylsilane

Catalog No.
S575576
CAS No.
16029-98-4
M.F
C3H9ISi
M. Wt
200.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodotrimethylsilane

CAS Number

16029-98-4

Product Name

Iodotrimethylsilane

IUPAC Name

iodo(trimethyl)silane

Molecular Formula

C3H9ISi

Molecular Weight

200.09 g/mol

InChI

InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3

InChI Key

CSRZQMIRAZTJOY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)I

Synonyms

Iodotrimethyl-silane; TMSI; Trimethyliodosilane; Trimethylsilicon Iodide; Trimethylsilyl Iodide

Canonical SMILES

C[Si](C)(C)I

Source of Iodine Atom Introduction

ITMS acts as a valuable source of iodine in organic synthesis. Its ability to readily introduce iodine atoms into organic molecules makes it crucial for creating diverse functional groups and modifying existing structures. This characteristic is particularly useful in:

  • Nucleosidation: ITMS facilitates the introduction of iodine atoms into nucleosides, allowing the creation of modified nucleosides with potential applications in biomedical research and drug development [].
  • Synthesis of Complex Molecules: ITMS serves as a coupling partner in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This application is essential for constructing complex organic molecules with specific properties [].

Reductive Cleavage of C-X Bonds

ITMS plays a crucial role in the reductive cleavage of heteroaryl C-halogen bonds (C-X, where X is a halogen like chlorine or bromine). This technique allows scientists to selectively break specific bonds within complex molecules, enabling further modifications and the synthesis of diverse target compounds [].

Dealkylation of Ethers and Esters

ITMS demonstrates dealkylating properties, allowing it to cleave ethers and esters, thereby converting them into their corresponding alcohols or carboxylic acids. This capability finds applications in various research areas, including:

  • Organic synthesis: Dealkylation using ITMS can be a valuable step in the synthesis of specific alcohols or carboxylic acids from their corresponding precursors.
  • Purification and characterization: ITMS-mediated dealkylation can be used to purify or characterize specific compounds by removing unwanted alkyl groups [].

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.21%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

16029-98-4

Wikipedia

Trimethylsilyl iodide

General Manufacturing Information

Silane, iodotrimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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